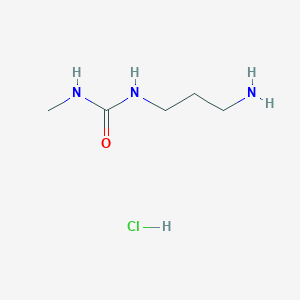

1-(3-Aminopropyl)-3-methylurea;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Aminopropyl)imidazole is used in the synthesis of pH-sensitive polyaspartamide derivatives . It is also used in the preparation of pH-sensitive amphiphilic polymers with different degrees of octaceylamine (C18) substitution by graft reaction .

Synthesis Analysis

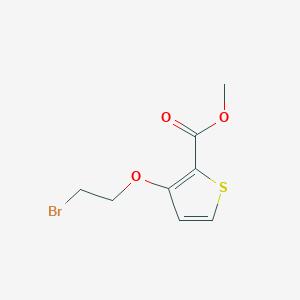

The synthesis of diamines, including compounds like N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine, can be challenging due to the need for differentiation of the nitrogen atoms and the requirement for diverse substitution patterns . A novel strategy reported involves the nitrogen-directed diazidation of alkenes, cyclopropanes, and cyclobutanes using copper thiophene-2-carboxylate as a catalyst .

Molecular Structure Analysis

While the specific molecular structure analysis of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine is not detailed in the provided papers, related compounds such as dodecyl isopropylolamine have been characterized using X-ray diffraction, IR, and NMR spectroscopy .

Physical And Chemical Properties Analysis

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine is a clear/colourless liquid miscible in water. It is a non-flammable liquid and a corrosive product .

Applications De Recherche Scientifique

Chemical Synthesis and Functionalization

In chemical synthesis, compounds like "1-(3-Aminopropyl)-3-methylurea hydrochloride" often serve as intermediates or building blocks. For example, the study by Paik and Kim (1968) on protein methylase I demonstrates the role of methylurea derivatives in post-translational modifications of proteins, highlighting the importance of such compounds in understanding and manipulating protein functions (Paik & Kim, 1968).

Biomedical Research

In biomedical research, compounds structurally related to "1-(3-Aminopropyl)-3-methylurea hydrochloride" have been explored for their therapeutic potential. For instance, Spielman and Richards (1946) investigated 1‐acyl‐3‐aminomethylureas for their analgesic effects, although they noted undesirable side effects in clinical trials (Spielman & Richards, 1946). This indicates the interest in exploring the pharmacological properties of urea derivatives.

Materials Science

In materials science, the modification of surfaces with aminosilanes, which share functional groups with "1-(3-Aminopropyl)-3-methylurea hydrochloride," has been studied for improving hydrolytic stability and functionality. Smith and Chen (2008) addressed the issue of losing surface functionality derived from aminosilanes on silica surfaces, which is relevant for developing stable and functional materials (Smith & Chen, 2008).

Safety and Hazards

Orientations Futures

Urinary stent coatings are a strategy to tackle certain complications associated with the use of biomaterials. The latest innovations in surface coatings focused on the prevention of those problems, thus reducing further costs with treatments . In the light of current knowledge regarding biofilm formation mechanisms, coating solutions can be divided, according to its purpose, in anti-adhesive coatings and bactericidal coatings .

Mécanisme D'action

Target of Action

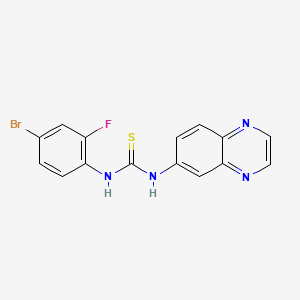

Similar compounds such as 3-[1-(3-aminopropyl)-1h-indol-3-yl]-4-(1h-indol-3-yl)-1h-pyrrole-2,5-dione have been found to target 3-phosphoinositide-dependent protein kinase 1 .

Mode of Action

It’s worth noting that similar compounds like nintedanib, a tyrosine kinase inhibitor, inhibit multiple signaling receptors, including endothelial growth factor receptor (vegfr), platelet-derived growth factor receptor (pdgfr), and fibroblast growth factor receptor (fgfr), ultimately inhibiting fibroblast proliferation and differentiation .

Biochemical Pathways

Related compounds like polyamines have been found to regulate various biological processes, such as ca2+, na+, k±atpase, thus maintaining membrane potential and controlling intracellular ph and volume .

Pharmacokinetics

Similar compounds like nintedanib have very low oral bioavailability (47%), and high doses of the drug, such as 100–150 mg, are administered, which can cause problems of gastrointestinal irritation and hepatotoxicity .

Result of Action

Similar compounds like nintedanib have been studied widely for other ailments like cancers and hepatic fibrosis, apart from lung disorders .

Action Environment

It’s worth noting that the action of similar compounds like (3-aminopropyl)triethoxysilane can be influenced by the process of silanization, the functionalization of surfaces with alkoxysilane molecules .

Propriétés

IUPAC Name |

1-(3-aminopropyl)-3-methylurea;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O.ClH/c1-7-5(9)8-4-2-3-6;/h2-4,6H2,1H3,(H2,7,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBQYJSRRFCGFMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NCCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Aminopropyl)-3-methylurea;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethyl]but-2-ynamide](/img/structure/B2862779.png)

![N-[2-(6,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2862790.png)

![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2862792.png)

![8-bromo-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione](/img/structure/B2862794.png)

![2,11-Dioxadispiro[2.1.55.33]tridecane](/img/structure/B2862798.png)

![(4-Chlorophenyl){3-[(phenylsulfonyl)methyl]-1-benzofuran-2-yl}methanone](/img/structure/B2862800.png)